
4,8-Dimethylnonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dimethylnonanoic acid is a medium-chain fatty acid, nonanoic acid with methyl branches at C-4 and C-8. It is a medium-chain fatty acid and a branched-chain fatty acid. It is a conjugate acid of a 4,8-dimethylnonanoate.
4, 8-Dimethyl-nonanoic acid, also known as 4, 6-dimethylnonanoate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 4, 8-Dimethyl-nonanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4, 8-Dimethyl-nonanoic acid has been primarily detected in urine. Within the cell, 4, 8-dimethyl-nonanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 4, 8-Dimethyl-nonanoic acid can be converted into 4, 8-dimethylnonanoyl-CoA and (R)-4, 8-dimethylnonanoylcarnitine.
Aplicaciones Científicas De Investigación
Peroxisomal Metabolism
4,8-Dimethylnonanoic acid (DMNA) plays a role in peroxisomal metabolism. In a study, it was shown that pristanic acid undergoes beta-oxidation in peroxisomes producing 4,8-dimethylnonanoyl-CoA (DMN-CoA), which is then hydrolyzed to DMNA (Ofman et al., 2002). This process is crucial for acyl-CoA transport from peroxisomes to mitochondria, indicating DMNA's importance in cellular fatty acid oxidation.
Pheromone Biosynthesis in Insects
DMNA derivatives have been identified as key components in insect pheromones. Specifically, 4,8-Dimethyldecanal, a derivative of DMNA, has been reported as the aggregation pheromone produced by male red flour beetles, Tribolium castaneum. It was found to be biosynthesized via the fatty acid pathway rather than the mevalonate pathway, highlighting DMNA's role in insect biology (Kim et al., 2005).
Phytochemical Studies
In phytochemical research, derivatives of DMNA have been identified in natural products. A homo-monoterpenic compound derived from DMNA was isolated and identified in Cydonia oblonga Miller, suggesting its potential as a chemical marker for this species (Sousa et al., 2007).
Synthesis and Chromatographic Analysis
DMNA's stereoisomers have been synthesized and analyzed, proving crucial in understanding pheromone chemistry. For instance, the synthesis and chromatographic analysis of DMNA's four stereoisomers provided insights into their role in the aggregation pheromone of Tribolium castaneum (Akasaka et al., 2011).
Propiedades
Número CAS |
7540-70-7 |
|---|---|
Nombre del producto |
4,8-Dimethylnonanoic acid |
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |
Clave InChI |
VZPIUNDOWLDCTC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCC(=O)O |
SMILES canónico |
CC(C)CCCC(C)CCC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



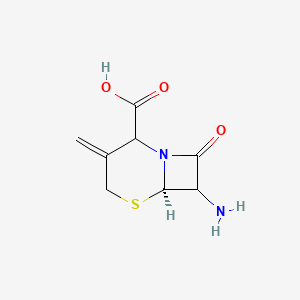
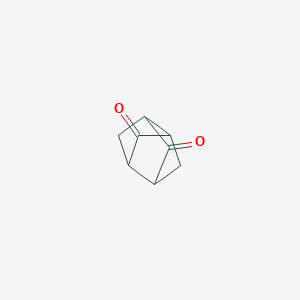

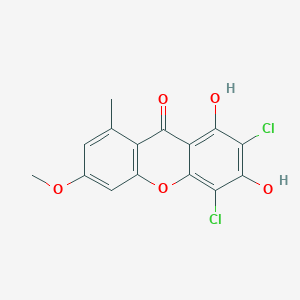

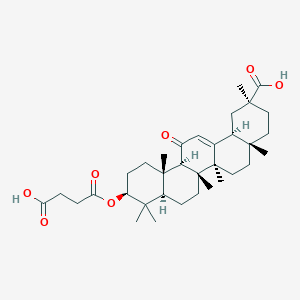
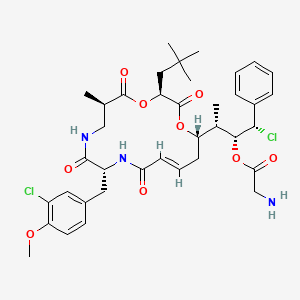
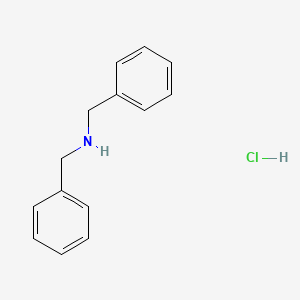
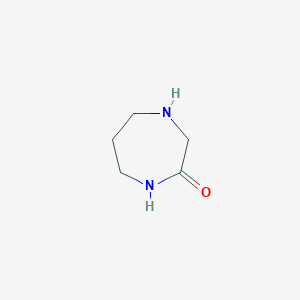
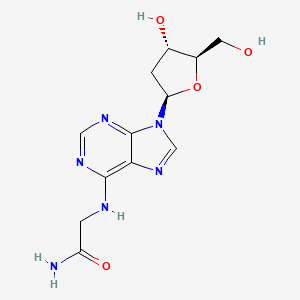
![(2,3,4,5,6-pentahydroxycyclohexyl) 6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate](/img/structure/B1253352.png)
![[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1253354.png)
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)
![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)